3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate
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Overview
Description
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a heterocyclic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxazolidinone ring fused with a phenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate typically involves the reaction of 2-methyl-5-oxooxazolidine with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-oxooxazolidine: Shares the oxazolidinone ring but lacks the phenyl acetate group.
Phenyl acetate: Contains the phenyl acetate group but lacks the oxazolidinone ring.
Oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or phenyl group.
Uniqueness
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is unique due to its combined structure of an oxazolidinone ring and a phenyl acetate group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
66866-71-5 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[3-[(E)-(2-methyl-5-oxo-1,3-oxazolidin-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-8,14H,1-2H3/b12-7+ |
InChI Key |
BMUBLASDXSTABL-KPKJPENVSA-N |
Isomeric SMILES |
CC1N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
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